5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile
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Overview
Description
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is an organic compound that features a triazole ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile typically involves the reaction of 2-iodo-5-methylbenzonitrile with sodium azide under copper-catalyzed conditions to form the triazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium azide, copper catalysts, DMF.
Reduction: Lithium aluminum hydride, ether solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Various substituted triazole derivatives.
Reduction: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzylamine.
Oxidation: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Scientific Research Applications
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is used in several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as orexin receptor antagonists used in the treatment of insomnia.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biological Studies: It is employed in the development of bioactive molecules for studying cellular pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it acts as a precursor to compounds that modulate the activity of orexin receptors, which are involved in regulating sleep-wake cycles . The triazole ring and nitrile group contribute to the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzylamine: Similar structure but with an amine group instead of a nitrile group.
4-(2H-1,2,3-triazol-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is unique due to its combination of a triazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .
Properties
Molecular Formula |
C10H8N4 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
5-methyl-2-(triazol-2-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c1-8-2-3-10(9(6-8)7-11)14-12-4-5-13-14/h2-6H,1H3 |
InChI Key |
MFVHBNGGZCLZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C#N |
Origin of Product |
United States |
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